molecular formula C9H19NO B2434670 (2,2,5,5-Tetramethyloxolan-3-yl)methanamine CAS No. 1542697-90-4

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

Cat. No.: B2434670
CAS No.: 1542697-90-4
M. Wt: 157.257
InChI Key: QAPFLMUWGDXSQQ-UHFFFAOYSA-N
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Description

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine is a chemical compound with the molecular formula C9H19NO. It is also known by its IUPAC name, (2,2,5,5-tetramethyltetrahydrofuran-3-yl)methanamine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with four methyl groups and an amine group attached to the ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine typically involves the reaction of 2,2,5,5-tetramethyltetrahydrofuran with an amine source. One common method is the reductive amination of 2,2,5,5-tetramethyltetrahydrofuran using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired amine product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran: A structurally similar compound without the amine group.

    (2,2,5,5-Tetramethyloxolan-3-yl)ethanamine: An analog with an ethyl group instead of a methyl group attached to the amine.

    (2,2,5,5-Tetramethyloxolan-3-yl)propanamine: Another analog with a propyl group attached to the amine.

Uniqueness

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex molecules and as a versatile reagent in organic chemistry .

Properties

IUPAC Name

(2,2,5,5-tetramethyloxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPFLMUWGDXSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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